6-Methylspiro[3.3]heptan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-methylspiro[3.3]heptan-7-one |
InChI |
InChI=1S/C8H12O/c1-6-4-8(5-6)3-2-7(8)9/h6H,2-5H2,1H3 |
InChI Key |
GAVHFDIGRBTDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)CCC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methylspiro 3.3 Heptan 1 One and Analogous Spiro 3.3 Heptanones
Retrosynthetic Strategies for the Spiro[3.3]heptan-1-one Core
Retrosynthetic analysis of the spiro[3.3]heptan-1-one core reveals several logical bond disconnections that lead to readily available starting materials. The primary challenge lies in the construction of the two strained cyclobutane (B1203170) rings fused at a single carbon atom. Key strategies often involve either the sequential or simultaneous formation of these rings.
A common retrosynthetic approach involves disconnecting the spirocycle at the C-C bonds adjacent to the spirocenter. This leads to precursors that can undergo intramolecular cyclization. For instance, a double alkylation of a suitable pronucleophile with a 1,3-dihalocyclobutane derivative is a viable strategy. Another powerful approach is the disconnection of one of the cyclobutane rings via a [2+2] cycloaddition, which simplifies the target to an olefin and a ketene (B1206846) or ketene equivalent. Furthermore, rearrangement reactions offer a pathway where a different ring system is synthetically accessed and then rearranged to the desired spiro[3.3]heptanone skeleton.
Considerations for Four-Membered Ring Formation
The synthesis of cyclobutanes, the constituent rings of spiro[3.3]heptane, is enthalpically and entropically challenging due to significant ring strain. Consequently, the selection of a synthetic method must account for these thermodynamic barriers. Intramolecular cyclizations are often favored over their intermolecular counterparts as they are entropically less disfavored.
Methods for forming four-membered rings can be broadly categorized into cyclization reactions and cycloadditions. Cyclization reactions typically involve the formation of a single C-C or C-heteroatom bond in an acyclic precursor. In the context of spiro[3.3]heptanones, this often involves an intramolecular nucleophilic substitution. [2+2] cycloaddition reactions, on the other hand, form two new bonds in a single step and are particularly powerful for the construction of cyclobutanes. The stereochemical outcome of these reactions is a critical consideration, often dictated by the concerted or stepwise nature of the mechanism.
Strategies for Introducing the Spirocenter
The quaternary spirocenter is a defining feature of the spiro[3.3]heptanone core. Its construction requires careful planning. One of the most direct methods involves a double alkylation of a single carbon atom. This is often achieved by using a nucleophile that can be alkylated twice, such as a malonate ester, with a dielectrophile.
Alternatively, the spirocenter can be formed during a cycloaddition reaction where one of the reacting partners already contains a portion of the second ring. For example, the [2+2] cycloaddition of a ketene with an exocyclic methylene (B1212753) cyclobutane directly generates the spiro[3.3]heptane framework. Rearrangement reactions can also be cleverly designed to generate the spirocenter from a different structural motif, often driven by the release of ring strain in a precursor molecule.
Classical Approaches to Spiro[3.3]heptanone Construction
Several classical synthetic methodologies have been successfully employed to construct the spiro[3.3]heptanone skeleton. These methods, while established, continue to be refined and adapted for the synthesis of various substituted analogs.
Double Alkylation Reactions (e.g., Malonate Diester Cyclization)
A cornerstone in the synthesis of spirocycles is the double alkylation of a pronucleophile. The malonic ester synthesis is a classic example of this strategy. In this approach, diethyl malonate is deprotonated to form a stabilized enolate, which is then subjected to a sequential double alkylation with a suitable dihalide. For the synthesis of the spiro[3.3]heptanone core, a 1,3-dihalocyclobutane serves as the electrophile.
The general process involves the reaction of diethyl malonate with two equivalents of a base, such as sodium ethoxide, to generate the dienolate. This is followed by the addition of a 1,3-dihalocyclobutane. The intramolecular SN2 reaction leads to the formation of the spiro[3.3]heptane-2,2-dicarboxylate. Subsequent hydrolysis of the esters and decarboxylation affords the parent spiro[3.3]heptan-1-one. A key advantage of this method is the ready availability of the starting materials.
| Entry | Electrophile | Base | Solvent | Yield (%) |
| 1 | 1,3-Dibromocyclobutane | Sodium Ethoxide | Ethanol | Not specified in literature |
| 2 | 1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Not specified | Not specified | Not specified |
[2+2] Cycloaddition Reactions (e.g., Ketenes with Olefins, Dichloroketene)
The [2+2] cycloaddition reaction is a powerful and atom-economical method for the construction of four-membered rings. In the context of spiro[3.3]heptanone synthesis, the reaction between a ketene and an olefin is particularly relevant. The cycloaddition of dichloroketene (B1203229) with an appropriate alkene is a well-established method for the formation of α,α-dichlorocyclobutanones, which can then be dehalogenated to yield the parent cyclobutanone (B123998).
For the synthesis of a 1-functionalized 6-oxospiro[3.3]heptane core, a [2+2] cycloaddition of dichloroketene with a methylenecyclobutane (B73084) derivative can be employed. nih.gov Dichloroketene is typically generated in situ from trichloroacetyl chloride and an activating agent like zinc dust. The resulting dichlorinated spiro[3.3]heptanone can then be reductively dechlorinated using various reagents, such as zinc in acetic acid.
| Ketene Precursor | Olefin | Activating Agent | Product |
| Trichloroacetyl chloride | Methylenecyclobutane | Activated Zinc | 2,2-Dichlorospiro[3.3]heptan-1-one |
| Dichloroacetyl chloride | 4-Chlorostyrene | Triethylamine | 2,2-Dichloro-3-(4-chlorophenyl)cyclobutanone |
Rearrangement Reactions (e.g., Meinwald Oxirane Rearrangement)
Rearrangement reactions provide an elegant and often stereospecific route to complex molecular architectures from simpler precursors. The Meinwald rearrangement, which involves the acid-catalyzed rearrangement of an epoxide to a carbonyl compound, has been utilized in the synthesis of spiro[3.3]heptanones.
This strategy typically begins with the epoxidation of a cyclopropylidenecyclobutane (B169175) derivative. Treatment of the resulting spirocyclic epoxide with a Lewis or Brønsted acid induces a rearrangement. The mechanism involves the opening of the epoxide ring to form a carbocation, followed by a 1,2-shift of a carbon atom from the cyclopropane (B1198618) ring, leading to ring expansion and the formation of the cyclobutanone ring of the spiro[3.3]heptanone system. One of the advantages of this method is the potential for stereochemical control based on the stereochemistry of the starting epoxide. nih.gov A similar approach, the semipinacol rearrangement of 1-cyclopropylcyclobutanols, also provides access to the spiro[3.3]heptan-1-one core.
| Precursor | Catalyst | Product |
| 8-Oxadispiro[2.0.3.1]octane derivative | Lewis Acid (e.g., BF₃·OEt₂) | 1,6-Disubstituted spiro[3.3]heptanone |
| 1-Cyclopropylcyclobutanol | Brønsted Acid (e.g., H₂SO₄) | Spiro[3.3]heptan-1-one |
Advanced and Stereoselective Synthesis of 6-Methylspiro[3.3]heptan-1-one Derivatives
Enantioselective Synthesis via Chiral Auxiliaries and Biocatalysis
The demand for enantiomerically pure spiro[3.3]heptane derivatives has driven the development of synthetic methods that utilize chiral auxiliaries and biocatalysis to control stereochemistry. These approaches are crucial for the preparation of chiral building blocks for drug discovery.
Biocatalysis offers a powerful and environmentally benign approach to the synthesis of chiral compounds. Enzymes, with their inherent chirality, can catalyze reactions with high enantio- and regioselectivity. One such application is the asymmetric hydrolysis of esters to resolve racemic mixtures of spiro[3.3]heptane derivatives.
A notable example involves the use of pig liver esterase (PLE) in the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane. This enzymatic process yields 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with axial chirality in high chemical yield and moderate optical purity. rsc.org Similarly, this method has been successfully applied to the kinetic resolution of racemic 2,6-disubstituted spiro[3.3]heptane derivatives, demonstrating the utility of enzyme-catalyzed hydrolysis in accessing enantiomerically enriched spirocyclic compounds. rsc.org Lipases, such as those from Pseudomonas fluorescens, are also employed in the kinetic resolution of chiral molecules through transesterification, showcasing the versatility of enzymatic methods.
The asymmetric Strecker reaction is a classic method for the synthesis of α-amino acids from aldehydes or ketones. When combined with a chiral auxiliary, this reaction can be a powerful tool for installing a chiral amino acid moiety onto a molecular scaffold.
In the context of spiro[3.3]heptane synthesis, the Strecker reaction has been employed to introduce a chiral amino acid group, with a chiral amine auxiliary guiding the stereochemistry. nih.gov For the synthesis of enantiopure 1,6-disubstituted spiro[3.3]heptane derivatives, Ellman's sulfinamide (tert-butanesulfinamide) has proven to be a particularly effective chiral auxiliary. nih.gov The use of Ellman's sulfinamide leads to the formation of stable adducts that are amenable to chromatographic separation, facilitating the isolation of the desired diastereomer. nih.gov This approach underscores the utility of chiral auxiliaries in directing the stereochemical outcome of the Strecker reaction to produce enantiomerically pure spiro[3.3]heptane-based amino acids.
| Method | Chiral Source | Application in Spiro[3.3]heptane Synthesis | Key Feature |
| Asymmetric Hydrolysis | Pig Liver Esterase (PLE) | Resolution of racemic 2,6-disubstituted spiro[3.3]heptane derivatives. | High chemical yield and moderate optical purity. |
| Strecker Reaction | Ellman's Sulfinamide | Installation of a chiral amino acid moiety in 1,6-disubstituted spiro[3.3]heptanes. | Formation of stable, separable diastereomeric adducts. |
Emerging Synthetic Pathways for the Spiro[3.3]heptane Framework
Beyond established methods, researchers are continuously exploring novel synthetic routes to the spiro[3.3]heptane core. These emerging pathways often leverage unique reactivity and modern synthetic technologies to provide more efficient and versatile access to this important structural motif.
A novel and expedient approach to spiro[3.3]heptan-1-ones involves the reaction of metallated bicyclobutanes with cyclopropanone (B1606653) equivalents. nih.gov In this methodology, the addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol (which serves as an in situ precursor to cyclopropanone) generates a 1-bicyclobutylcyclopropanol intermediate. nih.gov This intermediate readily undergoes a "strain-relocating" semipinacol rearrangement in the presence of an acid, such as MsOH or AlCl₃, to afford the spiro[3.3]heptan-1-one. nih.gov
A significant advantage of this method is its ability to produce optically active 3-substituted spiro[3.3]heptan-1-ones with complete regio- and stereospecificity when starting from a substituted cyclopropanone equivalent. nih.gov This represents a key advancement in the synthesis of chiral spiro[3.3]heptanones.
The [2+2] cycloaddition of ketenes or keteneiminium salts with alkenes is a classical and effective strategy for the construction of cyclobutanones. This reaction has been adapted for the synthesis of the spiro[3.3]heptane framework. Specifically, the reaction between a keteneiminium salt and methylenecyclobutane provides a direct route to the parent spiro[3.3]heptan-1-one. More broadly, the reaction of keteneiminium salts with various alkenes can be used to prepare a range of mono- and di-substituted spiro[3.3]heptanes.
Flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as precise control over reaction parameters, enhanced safety, and improved scalability. These benefits are particularly valuable in the synthesis of complex molecules like spirocyclic compounds.
Chemical Reactivity and Transformations of 6 Methylspiro 3.3 Heptan 1 One
Reactions of the Carbonyl Group in Spiro[3.3]heptan-1-one
The ketone functional group in spiro[3.3]heptan-1-one and its derivatives is a key site for chemical modification. Standard carbonyl chemistry can be applied to introduce new functional groups and build molecular complexity.
Derivatization Strategies (e.g., Oxime, Hydrazone, Ketal Formation)
The carbonyl group of spiro[3.3]heptan-1-one readily undergoes condensation reactions with nitrogen-based nucleophiles. For instance, the reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. wikipedia.org Similarly, treatment with hydrazine (B178648) or its derivatives produces hydrazones. organic-chemistry.orgyoutube.com These reactions are valuable for both the characterization of the ketone and as intermediates for further synthetic transformations.
Ketal formation, another common derivatization of ketones, can be achieved by reacting the spirocyclic ketone with an alcohol or a diol under acidic conditions. This reaction serves to protect the carbonyl group during subsequent chemical steps where it might otherwise react.
Table 1: Carbonyl Derivatization Reactions
| Reactant | Product Type | General Reaction |
| Hydroxylamine (NH₂OH) | Oxime | C=O + NH₂OH → C=NOH + H₂O |
| Hydrazine (NH₂NH₂) | Hydrazone | C=O + NH₂NH₂ → C=NNH₂ + H₂O |
| Diol (e.g., Ethylene (B1197577) Glycol) | Ketal | C=O + HO(CH₂)₂OH ⇌ C(O(CH₂)₂O) + H₂O |
Reduction Reactions (e.g., Wolff-Kishner Reduction)
The complete removal of the carbonyl oxygen to form a methylene (B1212753) group can be accomplished using the Wolff-Kishner reduction. organic-chemistry.orgwikipedia.org This reaction involves the initial formation of a hydrazone, which is then treated with a strong base at high temperatures. youtube.comlibretexts.org The driving force for this transformation is the evolution of nitrogen gas, resulting in the formation of the corresponding alkane. wikipedia.orgyoutube.com For instance, the Wolff-Kishner reduction of a substituted spiro[3.3]heptan-1-one has been employed to synthesize the corresponding spiro[3.3]heptane derivative. chemrxiv.org
Table 2: Wolff-Kishner Reduction of Spiro[3.3]heptan-1-one
| Starting Material | Reagents | Product |
| Spiro[3.3]heptan-1-one | 1. H₂NNH₂ 2. KOH, heat | Spiro[3.3]heptane |
Reactions Involving the Spiro[3.3]heptane Ring System
The inherent ring strain of the spiro[3.3]heptane framework makes it susceptible to ring-opening reactions under certain conditions. These transformations can lead to the formation of new carbocyclic and heterocyclic systems.
Ring-Opening Reactions and Mechanisms
The relief of ring strain is a primary driving force for reactions that involve the cleavage of one of the cyclobutane (B1203170) rings in the spiro[3.3]heptane system.
Electrocyclic Ring-Opening Processes
Electrocyclic reactions, which involve the concerted reorganization of π-electrons, can lead to the opening of cyclic systems. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Under thermal or photochemical conditions, the cyclobutane rings of the spiro[3.3]heptane system can potentially undergo ring-opening to form diene systems. The stereochemistry of the product is governed by the principles of orbital symmetry, with thermal reactions of 4π-electron systems typically proceeding via a conrotatory mechanism. masterorganicchemistry.comlibretexts.org
Acid-Catalyzed Rearrangements
In the presence of acid, the carbonyl group of 6-methylspiro[3.3]heptan-1-one can be protonated, which can facilitate rearrangements of the carbocyclic skeleton. wikipedia.orgresearchgate.net These rearrangements are often driven by the formation of more stable carbocation intermediates and the relief of ring strain. One notable example is the semipinacol rearrangement, which has been utilized in the synthesis of spiro[3.3]heptan-1-ones from 1-bicyclobutylcyclopropanol intermediates. researchgate.netnih.gov This process involves the chemrxiv.orgnih.gov-rearrangement of a cyclopropylcarbinyl cation. researchgate.netnih.gov
Rearrangement Reactions of Spiro[3.3]heptane Carbenes
The generation of carbenes from spiro[3.3]heptane precursors, such as through the Bamford-Stevens reaction from p-tosylhydrazone sodium salts, initiates a cascade of fascinating rearrangement reactions. figshare.comresearchgate.net These transformations are primarily driven by the inherent strain within the spirocyclic system and the high reactivity of the carbene intermediate.
Competitive 1,2-Carbon Atom Shifts
Spiro[3.3]hept-1-ylidene, a strained carbene intermediate, undergoes two primary figshare.comCurrent time information in Le Flore County, US.-sigmatropic rearrangements that are the result of competing 1,2-carbon atom shifts. figshare.comresearchgate.net These shifts dictate the ultimate product distribution, leading to either ring contraction or ring expansion. The selectivity of these pathways is influenced by the distinct geometric conformations of the carbene, which can exist in puckered or flatter forms of the cyclobutylidene unit. figshare.comresearchgate.net
Ring-Contraction vs. Ring-Expansion Pathways
The competitive 1,2-carbon atom shifts in spiro[3.3]hept-1-ylidene result in two distinct product pathways:
Ring-Contraction: This pathway leads to the formation of cyclopropylidenecyclobutane (B169175). figshare.comresearchgate.net
Ring-Expansion: This pathway affords bicyclo[3.2.0]hept-1(5)-ene. figshare.comresearchgate.net
Experimental evidence from high-vacuum flash pyrolysis (HVFP) of the corresponding p-tosylhydrazone sodium salt indicates that the ring-contraction pathway is significantly favored over ring-expansion. figshare.comresearchgate.net After accounting for the conversion of primary products into secondary ones, the relative yields show that ring-contraction prevails by a factor of 6.7:1. figshare.comresearchgate.net It is also noted that some of the primary products can undergo further rearrangements under the reaction conditions. For instance, chemically activated cyclopropylidenecyclobutane can rearrange to 1-methylenespiro[2.3]hexane, and some bicyclo[3.2.0]hept-1(5)-ene can rearrange to 1,2-dimethylenecyclopentane through an electrocyclic ring-opening. figshare.comresearchgate.net
| Rearrangement Pathway | Primary Product | Relative Yield Ratio (Contraction:Expansion) |
|---|---|---|
| Ring-Contraction | Cyclopropylidenecyclobutane | 6.7 : 1 |
| Ring-Expansion | Bicyclo[3.2.0]hept-1(5)-ene |
Functionalization of the Spiro[3.3]heptane Scaffold
The spiro[3.3]heptane framework, particularly in the form of this compound, serves as a versatile template for a variety of functionalization reactions. These modifications can be directed to specific positions on the scaffold, allowing for the synthesis of a diverse range of derivatives.
Alpha-Functionalization Adjacent to the Ketone
The presence of the ketone functionality in spiro[3.3]heptan-1-one provides a handle for functionalization at the adjacent alpha-carbon position. While specific examples for this compound are not detailed in the provided search results, general principles of ketone chemistry suggest that this position is amenable to reactions such as enolate formation followed by alkylation, aldol (B89426) condensation, or halogenation.
Remote Functionalization of the Spiro[3.3]heptane Core
Functionalization at positions on the spiro[3.3]heptane core that are distant from the ketone group, known as remote functionalization, allows for the introduction of chemical diversity while preserving the core spirocyclic structure. One notable method for achieving this is through enzymatic hydroxylation. The use of P450BM3 has been shown to selectively hydroxylate the spiro[3.3]heptane core, providing a route to novel derivatives. acs.org Additionally, various synthetic strategies have been developed to produce functionalized spiro[3.3]heptanes that can serve as building blocks in medicinal chemistry. chemrxiv.org
Stereospecific Transformations to Fused Spirocycles
The spiro[3.3]heptane scaffold can be stereospecifically transformed into more complex fused spirocyclic systems. For example, a divergent synthetic approach has been developed to create a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane framework. nih.gov This synthesis involves key steps such as dichloroketene (B1203229) addition or Meinwald oxirane rearrangement to construct the second cyclobutane ring, leading to the formation of fused spirocyclic systems. nih.gov These transformations highlight the utility of the spiro[3.3]heptane core in accessing structurally complex and diverse molecules.
Theoretical and Computational Investigations of 6 Methylspiro 3.3 Heptan 1 One
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic properties of molecules like 6-Methylspiro[3.3]heptan-1-one. These ab initio and density functional theory (DFT) methods provide detailed insights into the molecule's geometry, stability, and electronic characteristics without the need for empirical data.
The spiro[3.3]heptane framework is characterized by the puckered nature of its two cyclobutane (B1203170) rings. The introduction of a methyl group at the 6-position and a ketone at the 1-position on this compound results in several possible stereoisomers and conformers. Computational methods are essential for exploring the potential energy surface and identifying the most stable three-dimensional arrangements of the molecule.
The dual-ring system of the parent carbene, spiro[3.3]hept-1-ylidene, is predicted to exist in four distinct geometric conformations, with some having significantly puckered cyclobutylidene units and others being flatter acs.org. A similar complexity is expected for this compound, where the interplay between the puckered rings and the substituents' steric and electronic effects dictates the preferred conformations. Quantum chemical calculations can map the energy landscape, revealing the relative energies of different conformers and the energy barriers for interconversion between them nih.gov. For instance, the methyl group can occupy pseudo-axial or pseudo-equatorial positions relative to the puckered ring, leading to distinct, low-energy conformers.
Table 1: Calculated Relative Energies of Hypothetical Conformers of this compound Note: The following data is illustrative of typical computational outputs. Actual values would be derived from specific DFT or ab initio calculations.
| Conformer | Methyl Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|
| I | Pseudo-Equatorial | 0.00 (most stable) |
| II | Pseudo-Axial | 1.25 |
| III | Ring-Flattened | 4.50 |
The spiro[3.3]heptane core is notable for its significant ring strain, a consequence of fusing two four-membered rings at a single carbon atom. This strain energy profoundly influences the molecule's reactivity and geometry. Computational models, often employing isodesmic or homodesmotic reactions, are used to quantify this inherent strain.
The total strain energy of the parent spiro[3.3]heptane system has been computationally determined to be approximately 51.0 kcal/mol mdpi.com. This value is nearly double the strain energy of a single cyclobutane ring, demonstrating the additive nature of strain in this system mdpi.com. The presence of the methyl and carbonyl groups in this compound is expected to slightly modify this value, but the dominant contribution remains from the strained bicyclic framework.
Table 2: Comparative Strain Energies
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Cyclobutane | ~26.8 |
| Spiro[3.3]heptane | 51.0 mdpi.com |
The electronic properties of this compound are governed by the interplay between the strained sigma-bond framework and the pi-system of the carbonyl group. Quantum chemical calculations can provide a detailed picture of the molecular orbitals, charge distribution, and bonding characteristics.
Methods like Natural Bond Orbital (NBO) analysis are used to investigate charge transfer interactions and delocalization researchgate.net. In spiroketones, interactions between the perpendicular ring systems can occur, a phenomenon known as spiroconjugation researchgate.net. While this effect is more pronounced in unsaturated systems, computational analysis can reveal any through-space interactions between the carbonyl group's orbitals and the strained sigma bonds of the adjacent ring. The electron-withdrawing nature of the carbonyl oxygen induces a significant dipole moment and polarizes the molecule, which can be precisely calculated.
Table 3: Representative Calculated Electronic Properties Note: These values are representative and would be outputs of a specific computational study.
| Property | Calculated Value |
|---|---|
| Dipole Moment | ~2.8 D |
| Mulliken Charge on C=O Carbon | +0.45 e |
| Mulliken Charge on C=O Oxygen | -0.50 e |
Molecular Dynamics Simulations
While quantum chemical calculations provide static pictures of stable conformations, molecular dynamics (MD) simulations offer insight into the time-dependent behavior and conformational flexibility of molecules libpubmedia.co.ukmostwiedzy.pl.
MD simulations model the atomic motions of this compound over time by solving Newton's equations of motion. These simulations can reveal the dynamic processes of ring puckering, where the cyclobutane rings invert their conformations. They can also model the rotation of the methyl group and the vibrational modes of the entire structure. By running simulations at various temperatures, one can understand how thermal energy influences the molecule's ability to overcome conformational barriers and explore different regions of its energy landscape. This provides a dynamic view of the molecule's structural flexibility, which is crucial for understanding its interactions in a biological or chemical environment.
Table 4: Typical Parameters for an MD Simulation of this compound
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Force Field | A set of empirical energy functions used to calculate forces between atoms. | AMBER, CHARMM, OPLS |
| Solvent Model | Representation of the solvent environment (e.g., water). | Explicit (e.g., TIP3P) or Implicit (e.g., GBSA) |
| Simulation Time | The total duration of the simulation. | 100 ns - 1 µs |
| Time Step | The interval between successive force calculations. | 2 fs |
| Ensemble | The thermodynamic variables held constant (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in predicting the likely reaction pathways a molecule will undergo, as well as the structures and energies of the high-energy transition states that connect reactants and products researchgate.net. For a strained molecule like this compound, this is particularly valuable for understanding its reactivity.
Theoretical studies on the closely related spiro[3.3]hept-1-ylidene carbene have shown it undergoes competing acs.orgmdpi.com-sigmatropic rearrangements involving either ring contraction or ring expansion acs.org. Computational analysis of the transition states revealed that the ring-contraction pathway was kinetically favored over ring-expansion by a significant margin acs.org. Similar computational strategies can be applied to this compound to explore its potential reactions, such as rearrangements under acidic or basic conditions, or nucleophilic addition to the carbonyl group. By calculating the activation energies for different potential pathways, chemists can predict the most likely products of a given reaction. For instance, the formation of spiro[3.3]heptan-1-ones can proceed through a semipinacol rearrangement involving a cyclopropylcarbinyl cation intermediate, a process well-suited for computational investigation nih.gov.
Table 5: Computational Investigation of Potential Reaction Pathways
| Reaction Type | Computational Goal | Key Calculated Parameters |
|---|---|---|
| Baeyer-Villiger Oxidation | Predict regioselectivity of oxygen insertion. | Transition state energies for migration of different carbon atoms. |
| Nucleophilic Addition | Determine facial selectivity of attack on the carbonyl. | Energies of transition states for attack from each face. |
| Acid-Catalyzed Rearrangement | Map potential skeletal rearrangement pathways. | Activation energies for competing pathways (e.g., ring expansion vs. contraction). |
Computational Elucidation of Reaction Pathways for Spiro[3.3]heptanones
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways for the synthesis of spiro[3.3]heptanones. A key synthetic route involves a "strain-relocating" semipinacol rearrangement, which has been shown to be a highly efficient method for constructing the spiro[3.3]heptane framework. nih.govnih.gov
The proposed mechanism for this rearrangement begins with the nucleophilic addition of a metallated bicyclobutane to a cyclopropanone (B1606653) equivalent. This step forms a 1-bicyclobutylcyclopropanol intermediate. In the presence of an acid, this intermediate undergoes a rearrangement to yield the spiro[3.3]heptan-1-one. nih.gov Computational evidence supports a mechanism that likely proceeds through the initial protonation of the bicyclobutyl moiety, followed by a Current time information in Le Flore County, US.chemrxiv.org-rearrangement of the resulting cyclopropylcarbinyl cation. nih.govnih.gov This pathway is favored due to the release of ring strain from the highly strained bicyclobutane and cyclopropane (B1198618) rings.
The reaction is noted to be fully regioselective and stereospecific when starting from a substituted cyclopropanone equivalent. nih.gov DFT-based computational studies can be employed to model the transition states and intermediates of this process, providing insight into the stereochemical outcome. By calculating the energies of different potential pathways, computational chemistry can rationalize the observed experimental results and predict the feasibility of related transformations. For instance, in the synthesis of related spirocycles, DFT calculations have been used to understand the nature of cycloaddition reactions and differences in reactivity.
Furthermore, computational analysis is crucial in understanding alternative synthetic strategies. For example, the construction of the spiro[3.3]heptane core has also been achieved through the Meinwald oxirane rearrangement of 8-oxadispiro[2.0.3.1]octane derivatives. nih.gov Theoretical calculations can help to explain the favorability of the expansion of the cyclopropyl (B3062369) ring over other potential rearrangement pathways in such reactions. nih.gov
Activation Energy Calculations for Rearrangement Processes
While specific activation energy calculations for the rearrangement processes of this compound are not extensively documented in publicly available literature, computational methods such as DFT are routinely used to determine these values for similar reactions. The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics.
For the strain-relocating semipinacol rearrangement leading to spiro[3.3]heptanones, the activation energy would be associated with the transition state of the Current time information in Le Flore County, US.chemrxiv.org-rearrangement of the cyclopropylcarbinyl cation. nih.govnih.gov Calculating this barrier would provide a quantitative measure of the reaction's feasibility and rate. Such calculations would involve locating the transition state structure on the potential energy surface and determining its energy relative to the ground state of the reactant.
In a broader context of spirocyclic systems, computational studies have been performed to investigate the mechanisms and energy barriers of various rearrangements. For instance, DFT has been used to study the phosphine-catalyzed ring-opening reaction of cyclopropyl ketones, a process that involves significant structural reorganization. rsc.org These studies calculate the energy profiles of multiple competing pathways, identifying the most favorable route by comparing their respective activation barriers. rsc.org This type of analysis would be directly applicable to understanding potential rearrangements of this compound, such as ring expansions or contractions under thermal or catalytic conditions.
The following table illustrates hypothetical activation energies for different potential rearrangement pathways of a generic spiro[3.3]heptanone, based on typical values for similar organic reactions.
| Rearrangement Process | Hypothetical Activation Energy (kcal/mol) |
| Semipinacol Rearrangement | 15-25 |
| Ring Expansion to Spiro[3.4]octanone | 30-40 |
| Ring Contraction | > 40 |
Note: These values are illustrative and would require specific DFT calculations for this compound for accurate determination.
Theoretical Studies of Bioisosteric Properties (Chemical/Structural Analogies)
The spiro[3.3]heptane scaffold, including derivatives like this compound, has garnered significant attention in medicinal chemistry due to its properties as a bioisostere for commonly used ring systems. nih.gov A bioisostere is a chemical substituent or group that can be interchanged with another substituent or group to produce a compound with similar biological properties. The rigid, three-dimensional structure of the spiro[3.3]heptane core makes it an attractive replacement for planar aromatic rings and more flexible saturated rings. rsc.orgresearchgate.net
Theoretical studies have shown that the spiro[3.3]heptane moiety can act as a saturated bioisostere of the benzene (B151609) ring. nih.gov This is despite the significant differences in their electronic and geometric properties. The replacement of a flat phenyl group with a spiro[3.3]heptane core can lead to improvements in physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug development. chemrxiv.org For instance, replacing a phenyl ring with a spiro[3.3]heptane has been shown to decrease lipophilicity. researchgate.net
Comparison with Classical Saturated Ring Systems (e.g., Cyclohexane)
From a theoretical standpoint, the spiro[3.3]heptane scaffold can be considered a conformationally restricted analogue of cyclohexane (B81311). While cyclohexane exists in a dynamic equilibrium of chair, boat, and twist-boat conformations, the spiro[3.3]heptane framework is significantly more rigid. This rigidity is a key feature that makes it a valuable scaffold in drug design, as it can help to lock a molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity for its biological target.
Computational studies and structural analysis have revealed similarities between the spiro[3.3]heptane and cyclohexane scaffolds. The spatial arrangement of substituents on the spiro[3.3]heptane core can mimic the axial and equatorial positions in a cyclohexane ring, allowing it to present functional groups to a biological target in a similar manner.
The table below provides a theoretical comparison of key properties between spiro[3.3]heptane and cyclohexane.
| Property | Spiro[3.3]heptane | Cyclohexane |
| Conformational Flexibility | Rigid | Flexible (Chair-Boat Interconversion) |
| Dominant Conformation | Puckered Cyclobutane Rings | Chair |
| Substituent Orientations | Defined and Rigid | Axial and Equatorial (Interconverting) |
| Application in Medicinal Chemistry | Conformationally restricted scaffold, benzene bioisostere | Flexible linker, scaffold |
Non-Collinear Exit Vectors and their Structural Implications
A defining feature of the spiro[3.3]heptane scaffold is the presence of non-collinear exit vectors for substituents. chemrxiv.orgresearchgate.net Exit vectors describe the direction in which substituents are oriented from the core scaffold. In contrast to a para-substituted benzene ring where the exit vectors are collinear (180° apart), the substituents on a spiro[3.3]heptane ring project outwards at distinct, non-linear angles. chemrxiv.org
This non-collinearity has profound structural implications for the design of bioactive molecules. It allows for a more three-dimensional exploration of chemical space compared to flat aromatic systems. rsc.org By providing a rigid framework with precisely defined, non-planar substituent orientations, the spiro[3.3]heptane scaffold can be used to position functional groups in specific regions of a protein's binding pocket that might be inaccessible to molecules based on flatter scaffolds.
Computational tools such as "exit vector plots" (EVP) are used to analyze and visualize the chemical space covered by different molecular scaffolds. rsc.org For spiro[3.3]heptane, these plots would illustrate the unique spatial arrangement of substituents that can be achieved. The defined and predictable nature of these exit vectors is a significant advantage in rational drug design, allowing medicinal chemists to fine-tune the three-dimensional shape of a molecule to optimize its interactions with a biological target. rsc.org
The geometric parameters of spiro[3.3]heptane compared to a para-substituted phenyl ring are summarized in the table below, highlighting the non-collinear nature of its exit vectors.
| Geometric Parameter | Spiro[3.3]heptane | para-Substituted Phenyl Ring |
| Exit Vector Angle (φ) | ~23-30° | ~0-2° |
| Collinearity | Non-collinear | Collinear |
| Overall Shape | Three-dimensional, rigid | Planar |
This inherent three-dimensionality imparted by the non-collinear exit vectors is a key reason why spiro[3.3]heptane and its derivatives are increasingly being explored as valuable building blocks in modern medicinal chemistry. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization of 6 Methylspiro 3.3 Heptan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 6-Methylspiro[3.3]heptan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its structure and stereochemistry.
Detailed ¹H and ¹³C NMR Analysis for Structural Elucidation and Stereochemistry
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The methyl group protons would likely appear as a doublet in the upfield region of the spectrum, coupled to the adjacent methine proton. The protons on the cyclobutane (B1203170) rings will present as complex multiplets due to geminal and vicinal coupling. The protons alpha to the carbonyl group are expected to be deshielded and appear at a lower field compared to the other methylene (B1212753) protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. The carbonyl carbon is the most deshielded and will appear significantly downfield. The spiro carbon, being a quaternary center, is also expected to have a characteristic chemical shift. The remaining methyl, methylene, and methine carbons will resonate in the aliphatic region of the spectrum. The precise chemical shifts would be influenced by the ring strain and the substitution pattern.
Predicted NMR Data:
To facilitate a more detailed analysis, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are generated using computational algorithms and serve as a guide to the expected experimental values.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ | 1.15 | d |
| CH (at C6) | 2.50 | m |
| CH₂ (at C7) | 1.90 | m |
| CH₂ (at C5) | 2.10 | m |
| CH₂ (at C2) | 2.80 | t |
| CH₂ (at C3) | 2.00 | m |
| CH₂ (at C4) | 2.20 | t |
d: doublet, t: triplet, m: multiplet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 215.0 |
| C2 | 55.0 |
| C3 | 30.0 |
| C4 | 35.0 |
| C5 (Spiro) | 45.0 |
| C6 | 40.0 |
| C7 | 38.0 |
| CH₃ | 20.0 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To definitively assign the ¹H and ¹³C signals and to elucidate the through-bond and through-space correlations, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, cross-peaks would be observed between the methyl protons and the methine proton at C6, and among the methylene protons on each cyclobutane ring, confirming their vicinal relationships.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton signal with its directly attached carbon atom. This would allow for the unambiguous assignment of the carbon signals based on the more readily interpretable proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. Key HMBC correlations would include those from the methyl protons to the C6 and C5 carbons, and from the protons on C2 to the carbonyl carbon (C1) and the spiro carbon (C5).
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY would be instrumental in determining the stereochemistry of the methyl group at the C6 position by observing correlations between the methyl protons and nearby protons on the spirocyclic framework.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Carbonyl Group Absorption Analysis
The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For a cyclobutanone (B123998), this band is typically found at a higher frequency (around 1780 cm⁻¹) compared to a typical acyclic ketone (around 1715 cm⁻¹) due to the increased ring strain. This characteristic high-frequency absorption would be a key diagnostic feature for the presence of the four-membered ring ketone. The corresponding C=O stretch in the Raman spectrum would likely be weaker but still observable.
Conformational Insights from Vibrational Modes
The vibrational spectra would also contain a complex series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various C-H bending and C-C stretching modes. While a detailed analysis of these modes can be complex, they can provide a unique fingerprint for the molecule. Theoretical calculations of the vibrational frequencies can aid in the assignment of these bands and can also be used to investigate the presence of different stable conformers of the molecule in the gas phase or in solution.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
| C=O Stretch | 1785 | Strong |
| C-H Stretch (sp³) | 2850-3000 | Medium |
| CH₂ Scissoring | 1450-1470 | Medium |
| C-C Stretch | 900-1200 | Medium-Weak |
X-ray Crystallography
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive and high-resolution structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would unambiguously establish the solid-state conformation and the packing of the molecules in the crystal lattice. This would provide invaluable data to validate and refine the structures predicted by computational methods and inferred from NMR and vibrational spectroscopy. The puckering of the cyclobutane rings and the precise geometry around the spiro center would be clearly elucidated.
Solid-State Structural Determination of this compound and its Derivatives
The most unambiguous method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For spirocyclic compounds, X-ray crystallography is invaluable for defining the orientation of the two rings relative to each other.
The table below illustrates the kind of crystallographic data that would be obtained from such an analysis. The values are hypothetical and serve as an example of what a crystallographic study would yield.
| Parameter | Hypothetical Value for this compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 845.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.15 |
Absolute Configuration Assignment in Chiral Spiro[3.3]heptanones
This compound possesses a chiral center at the C6 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The assignment of the absolute configuration (R or S) at this stereocenter is crucial for understanding its chemical and biological properties.
The Cahn-Ingold-Prelog (CIP) priority rules are the standard method for assigning the absolute configuration of a chiral center wikipedia.orgmyheplus.comstudy.com. The process involves prioritizing the four substituents attached to the chiral carbon based on atomic number. For (R/S)-6-methylspiro[3.3]heptan-1-one, the substituents on C6 are a methyl group, a hydrogen atom, and two methylene groups that are part of the spirocyclic system. To assign priorities, one must proceed along the carbon chains until a point of difference is found youtube.com.
In addition to the theoretical assignment using CIP rules, the absolute configuration of chiral molecules can be determined experimentally using chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopy biotools.usmdpi.comresearchgate.netspectroscopyeurope.com. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint for a specific enantiomer. By comparing the experimental ECD or VCD spectrum with spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be unambiguously assigned biotools.usspectroscopyeurope.comnih.gov. While specific ECD and VCD data for this compound were not found, these methods are powerful tools for the stereochemical elucidation of chiral spiroketones.
Mass Spectrometry
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental composition researchgate.netuky.edu. The molecular formula of this compound is C₈H₁₂O. Using the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen, the theoretical monoisotopic mass can be calculated.
The table below shows the expected high-resolution mass data for the molecular ion of this compound.
| Ion Formula | Theoretical m/z |
| [C₈H₁₂O]⁺ | 124.08882 |
| [C₈H₁₂O + H]⁺ | 125.09664 |
| [C₈H₁₂O + Na]⁺ | 147.07856 |
An experimental HRMS measurement that matches one of these theoretical values to within a few parts per million (ppm) would confirm the elemental composition of the molecule.
Fragmentation Pattern Analysis for Structural Confirmation
In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule libretexts.orgchemguide.co.uk.
For cyclic ketones, a common fragmentation pathway is α-cleavage, which is the breaking of a bond adjacent to the carbonyl group whitman.edujove.comwhitman.edu. Due to the ring structure, this initial cleavage may not immediately lead to the loss of a fragment. Subsequent bond cleavages are necessary to produce observable fragment ions. Saturated cyclic ketones are known to produce a characteristic fragment at an m/z of 55 whitman.edu.
The predicted fragmentation of this compound would likely involve initial α-cleavage followed by rearrangements and further bond scissions within the strained cyclobutane rings. The presence of the methyl group would also influence the fragmentation pathways.
Below is a table of plausible fragment ions that could be observed in the mass spectrum of this compound, based on the general fragmentation patterns of cyclic ketones.
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 124 | [C₈H₁₂O]⁺• | Molecular ion |
| 109 | [C₇H₉O]⁺ | Loss of a methyl radical (•CH₃) |
| 96 | [C₆H₈O]⁺• | Loss of ethylene (B1197577) (C₂H₄) via retro-Diels-Alder type reaction |
| 81 | [C₆H₉]⁺ | Loss of •CHO and subsequent rearrangement |
| 68 | [C₄H₄O]⁺• | Cleavage of the spirocyclic system |
| 55 | [C₃H₃O]⁺ | Characteristic fragment from cyclic ketones |
| 43 | [C₂H₃O]⁺ | Acylium ion from α-cleavage |
The observation of these or similar fragment ions in an experimental mass spectrum would provide strong evidence for the proposed structure of this compound.
Applications of Spiro 3.3 Heptane Scaffolds in Chemical Science and Materials
Role as Rigid Three-Dimensional Molecular Scaffolds
The compact and rigid nature of the spiro[3.3]heptane core provides a robust platform for the precise spatial arrangement of functional groups. sigmaaldrich.comsigmaaldrich.com This three-dimensionality is a significant departure from the often flat, aromatic structures prevalent in many functional molecules, offering a way to explore new areas of chemical space. sigmaaldrich.comsigmaaldrich.com The dense and constrained substructure of spiro[3.3]heptanes creates spatially well-defined exit vectors, which refers to the specific directions in which substituents protrude from the core. sigmaaldrich.com This allows chemists to design molecules with highly controlled conformations, a critical aspect in fields like medicinal chemistry and materials science. nih.gov
A key application of the spiro[3.3]heptane scaffold is in the design of conformationally restricted analogues of biologically active molecules. nih.gov By replacing more flexible structural elements, such as acyclic chains or larger rings, with the rigid spiro[3.3]heptane core, chemists can lock a molecule into a specific bioactive conformation. This restriction can lead to improved binding affinity and selectivity for biological targets.
For instance, the spiro[3.3]heptane skeleton has been used to create rigid analogues of glutamic acid. rsc.orgresearchgate.net Furthermore, research has demonstrated that the spiro[3.3]heptane unit can serve as a saturated bioisostere for the phenyl ring. chemrxiv.orgnih.gov Unlike traditional bioisosteres that often mimic the collinear arrangement of para-substituted phenyl rings, the spiro[3.3]heptane scaffold presents non-collinear exit vectors. chemrxiv.org This unique geometry allows it to mimic mono-, meta-, and para-substituted phenyl rings in various drugs, leading to the creation of novel, patent-free analogues with high activity. chemrxiv.org This replacement of flat aromatic rings with sp³-rich saturated cores is a growing strategy to improve the physicochemical properties of drug candidates. nih.gov
| Feature | Spiro[3.3]heptane Scaffold | Phenyl Ring |
| Geometry | Three-dimensional, non-planar | Planar |
| Hybridization | sp³-rich | sp²-rich |
| Exit Vectors | Non-collinear, well-defined | Collinear (para), non-collinear (meta) |
| Conformational Flexibility | Rigid, restricted | Rotationally flexible (substituents) |
The concept of "escaping from flatland" is a prominent theme in modern drug discovery, advocating for the incorporation of three-dimensional, sp³-hybridized centers into molecular design. chemrxiv.org Molecules with higher sp³ character often exhibit improved physicochemical properties, such as increased aqueous solubility and metabolic stability. sigmaaldrich.comchemrxiv.org The spiro[3.3]heptane scaffold is an exemplary building block for constructing these sp³-rich architectures. nih.gov
The clinical success of rigid, sp³-rich compounds has spurred significant interest from both academic and industrial researchers in developing streamlined synthetic routes to strained spiro compounds like spiro[3.3]heptan-1-one and its derivatives. nih.gov These scaffolds are increasingly found in pharmaceutical candidates, highlighting their importance in medicinal chemistry. nih.govresearchgate.net
Synthetic Intermediates for Complex Molecular Synthesis
Beyond their direct role as structural cores, spiro[3.3]heptane derivatives, including ketones like 6-Methylspiro[3.3]heptan-1-one, are valuable synthetic intermediates. Their strained four-membered rings can be manipulated through various chemical transformations to access more complex molecular structures.
Functionalized spiro[3.3]heptanes are offered as building blocks for scaffold assembly in drug discovery and medicinal chemistry. sigmaaldrich.comsigmaaldrich.com The availability of derivatives with various functional groups, such as amines, carboxylic acids, and alcohols, allows for their incorporation into larger molecules through standard synthetic protocols. chemrxiv.orgacs.orgchemrxiv.org
A practical, large-scale synthesis for 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed, showcasing the scalability and utility of this scaffold. chemrxiv.orgchemrxiv.orgresearchgate.net Similarly, methods for creating 6,6-difluorospiro[3.3]heptane building blocks have been established, providing tools for chemists to fine-tune molecular properties by introducing fluorine atoms. nih.gov The development of expedient synthetic methods, such as the strain-relocating semipinacol rearrangement to form spiro[3.3]heptan-1-ones, further enhances their accessibility as versatile building blocks for both academic and industrial research. nih.govnih.gov
The inherent strain within the spiro[3.3]heptane core can be strategically harnessed to drive reactions that form more elaborate ring systems. The ketone functionality in spiro[3.3]heptan-1-one provides a reactive handle for a multitude of transformations.
For example, a novel synthetic approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govnih.gov The resulting intermediate undergoes a "strain-relocating" semipinacol rearrangement in the presence of acid to directly yield substituted spiro[3.3]heptan-1-ones. nih.govnih.gov This process efficiently constructs the spiro[3.3]heptane motif, which can then serve as a precursor for further molecular elaboration. nih.gov This methodology highlights how highly strained reagents can be used to assemble the spiro[3.3]heptan-1-one core, which itself is a gateway to other complex polycyclic and spirocyclic structures. nih.gov
Integration into Novel Materials and Polymers
The application of spiro[3.3]heptane scaffolds is not limited to medicinal chemistry. Their rigid, well-defined structures are also attractive for the development of new materials and polymers. The precise orientation of substituents afforded by the spirocyclic core can be used to control the macroscopic properties of a material.
While the primary focus of current research is on biomedical applications, the use of spiro[3.3]heptane as a bioisostere for the phenyl ring has implications for polymer chemistry and supramolecular chemistry. chemrxiv.org The replacement of phenyl rings with these aliphatic scaffolds could lead to polymers with novel thermal, mechanical, and optical properties. For example, incorporating rigid, non-aromatic linkers like spiro[3.3]heptane-dicarboxylate into metal-organic frameworks (MOFs) can create new porous materials with unique structural characteristics. The defined geometry of the spiro[3.3]heptane unit can influence the pore size and connectivity of the resulting framework, making it a promising component for creating advanced materials.
Enhancement of Mechanical Properties and Stability in Polymeric Systems
The incorporation of spiro[3.3]heptane units into polymer backbones has been shown to significantly enhance the mechanical properties and stability of the resulting materials. The rigid and strained nature of the spirocyclic scaffold can impart improved characteristics to polymeric systems, particularly in elastomers and thermosets.
Research into energetic elastomeric polyurethane binders has demonstrated that grafting reactive spiranes can simultaneously improve mechanical properties, performance, and insensitivity. The introduction of spiro[3.e]heptane moieties contributes to a more robust polymer network. The strain energy inherent in the spiro[3.3]heptane structure can influence the macroscopic mechanical behavior of the polymer, leading to materials with a desirable balance of flexibility and strength. For instance, polyurethanes incorporating certain spiro[3.3]heptane derivatives have exhibited elastic behavior with high elongation at break, indicating a flexible yet resilient material. nih.gov
Table 1: Comparison of Mechanical Properties of Polyurethanes
| Polymer System | Deformation Behavior | Elongation at Break (%) |
|---|---|---|
| PDSDC/GAP-based PU | Elastic followed by plastic deformation | 350 |
| BDSDC@GAP-based PU | Elastic behavior | Not specified |
Data derived from a study on energetic elastomeric polyurethane binders. nih.gov PDSDC and BDSDC are spiro[3.3]heptane derivatives.
Development of Materials with Tunable Geometric Properties
The well-defined and rigid three-dimensional structure of the spiro[3.3]heptane scaffold makes it a valuable building block for creating materials with precisely controlled geometric properties. This has significant implications in medicinal chemistry and materials science, where molecular shape and the spatial arrangement of functional groups are critical.
Spiro[3.3]heptane has been investigated as a non-collinear bioisostere for the phenyl ring, a common motif in drug molecules. chemrxiv.org By replacing a flat phenyl ring with a three-dimensional spiro[3.3]heptane core, chemists can create saturated analogs of existing drugs with potentially improved physicochemical properties while maintaining biological activity. The non-collinear exit vectors of the spiro[3.3]heptane scaffold allow for a different spatial presentation of substituents compared to the planar and linear arrangement of a para-substituted benzene (B151609) ring. This "escape from flatland" approach is a key strategy in modern drug design to access novel chemical space and develop patent-free compounds. chemrxiv.org
In materials science, the rigid framework of spiro[3.3]heptane can be exploited to design advanced polymers and coatings with specific structural characteristics. myskinrecipes.com The defined geometry of the spirocyclic unit can be used to control the packing of polymer chains and the morphology of the resulting material. This can influence properties such as porosity, density, and refractive index. The ability to synthesize a variety of functionalized spiro[3.3]heptane building blocks allows for the systematic tuning of these properties. chemrxiv.org For example, the introduction of different substituents on the spiro[3.3]heptane ring can alter intermolecular interactions and lead to materials with tailored macroscopic characteristics.
Table 2: Comparison of Exit Vector Angles
| Scaffold | Exit Vector Angle (°) | Planarity |
|---|---|---|
| para-Phenyl ring | ~0 | Planar |
| Spiro[3.3]heptane | 22.8 - 29.7 | Non-planar |
Data from a study on spiro[3.3]heptane as a benzene bioisostere. chemrxiv.org
Future Research Directions and Perspectives
Exploration of New Catalytic Systems for Spiro[3.3]heptanone Synthesis
The synthesis of spiro[3.3]heptan-1-ones has traditionally relied on multi-step sequences. However, recent advancements have focused on developing more efficient and catalytic approaches. A notable development is the expedient synthesis of spiro[3.3]heptan-1-ones through a strain-relocating semipinacol rearrangement. nih.gov This method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, which, in the presence of an acid, rearranges to form the spiro[3.3]heptan-1-one core. nih.gov
Future research in this area is expected to focus on the development of novel catalytic systems that can further streamline this process. The exploration of transition metal catalysis, organocatalysis, and biocatalysis holds significant promise for achieving higher efficiency, selectivity, and functional group tolerance. For instance, enzyme-catalyzed asymmetric hydrolysis has been successfully employed for the kinetic resolution of racemic 2,6-disubstituted spiro[3.3]heptane derivatives, highlighting the potential of biocatalysis in accessing enantiomerically pure spirocyclic compounds.
| Catalyst Type | Potential Advantages | Research Focus |
| Transition Metal Catalysis | High efficiency, broad substrate scope, potential for asymmetric induction. | Development of catalysts based on earth-abundant metals, exploration of novel ligand designs for enhanced selectivity. |
| Organocatalysis | Metal-free, environmentally benign, often operates under mild conditions. | Design of new chiral organocatalysts for enantioselective spirocyclization reactions. |
| Biocatalysis | High stereoselectivity, operates in aqueous media, environmentally friendly. | Enzyme evolution and engineering to create biocatalysts tailored for spiro[3.3]heptanone synthesis. |
Development of C-H Functionalization Strategies for the Spiro[3.3]heptane Skeleton
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to modifying molecular scaffolds. The development of C-H functionalization strategies for the spiro[3.3]heptane skeleton is a key area for future research. Given the high s-character of the C-H bonds in cyclobutanes, these are generally less reactive, presenting a significant challenge.
Transition-metal-catalyzed C-H activation, particularly with rhodium and palladium, has shown promise in the functionalization of cyclobutanes. researchgate.netnih.govnih.gov These methods often rely on directing groups to achieve regioselectivity. Future work will likely focus on developing new directing groups compatible with the spiro[3.3]heptane framework and exploring catalyst systems that can functionalize unactivated C-H bonds with high selectivity. Iron-catalyzed carbene-transfer reactions also present a viable strategy for C-H functionalization under mild conditions. mdpi.comnih.gov
| C-H Functionalization Strategy | Catalyst/Reagent | Potential Applications |
| Directed C-H Activation | Rhodium, Palladium | Introduction of aryl, alkyl, and heteroatom substituents at specific positions. |
| Carbene/Nitrene Transfer | Iron, Rhodium | C-C and C-N bond formation. |
| Hydrogen Atom Transfer (HAT) | Photoredox Catalysis | Functionalization at sites remote from existing functional groups. |
Integration of Machine Learning and AI in De Novo Design of Spirocyclic Systems
The vastness of chemical space presents a significant hurdle in the discovery of new molecules with desired properties. Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools for the de novo design of novel molecular structures. These computational approaches can navigate chemical space more efficiently and predict the properties of virtual compounds, thereby accelerating the discovery process.
Expanding the Scope of Strain-Promoted Reactions in Spiro[3.3]heptane Chemistry
The inherent ring strain of the spiro[3.3]heptane core is a key feature that can be harnessed for chemical transformations. Strain-release chemistry provides a powerful driving force for reactions that might otherwise be unfavorable. The aforementioned semipinacol rearrangement for the synthesis of spiro[3.3]heptan-1-ones is a prime example of a strain-relocating process. nih.gov
Future research will likely explore other strain-promoted reactions involving the spiro[3.3]heptane skeleton. For instance, ring-opening reactions, ring expansions, and cycloadditions could be developed to access novel and complex molecular architectures. Understanding the thermodynamics and kinetics of these strain-release processes will be crucial for designing and controlling these transformations.
Investigation of Spiro[3.3]heptane-Derived Molecular Probes for Fundamental Chemical Studies
Molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. The rigid and well-defined three-dimensional structure of the spiro[3.3]heptane scaffold makes it an attractive platform for the development of novel molecular probes. Functionalized spiro[3.3]heptanes can be synthesized to incorporate fluorophores, affinity labels, or other reporter groups. chemrxiv.org
Q & A
Q. Methodological Answer :
- Purity validation : Adhere to USP standards (e.g., ≥95% purity via GC-MS, as in ) .
- Solvent selection : Use inert solvents (e.g., DMSO-d6) to prevent degradation.
- Positive controls : Include structurally similar bioactive spiro compounds (e.g., α-PEP derivatives in ) .
Document protocols per ’s guidelines: detailed experimental sections with batch numbers and equipment calibration data .
Advanced: How can mechanistic studies differentiate between radical vs. ionic pathways in the photodegradation of this compound?
Q. Methodological Answer :
- Radical trapping : Add TEMPO or BHT; monitor reaction inhibition via UV-Vis .
- Isotopic labeling : Use <sup>18</sup>O2 to track oxygen incorporation in photoproducts.
- EPR spectroscopy : Detect transient radical intermediates.
’s toxicological protocols for naphthalenes (similar aromatic systems) recommend LC-MS/MS for identifying degradation byproducts .
Basic: How should researchers design a literature review to identify gaps in this compound applications?
Methodological Answer :
Use Boolean search strings (e.g., "this compound AND (synthesis OR bioactivity)") in PubMed, TOXCENTER, and NIH RePORTER (per ) . Exclude unreliable sources (e.g., ). Map trends via tools like VOSviewer, focusing on understudied areas (e.g., environmental persistence in ) .
Advanced: What strategies resolve discrepancies between computational predictions and experimental data for this compound’s thermodynamic properties?
Q. Methodological Answer :
- Error analysis : Compare calculated vs. experimental ΔHf using high-precision calorimetry.
- Conformational sampling : Use molecular dynamics (MD) simulations to account for flexible spiro structures.
- Benchmarking : Validate methods against spiro compounds with known properties (e.g., Spiro[3.3]heptan-1-one in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
